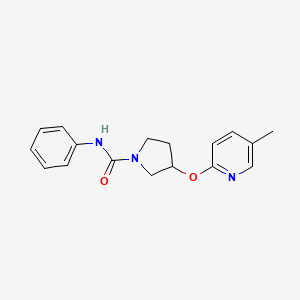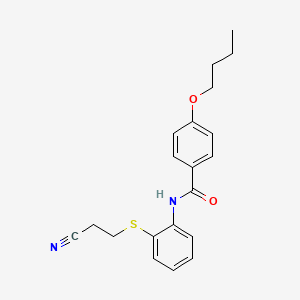
3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide is a synthetic organic compound characterized by a pyrrolidine ring, a phenyl group, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyridine Moiety: The pyridine moiety is often introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism by which 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The presence of the 5-methylpyridin-2-yl group in this compound distinguishes it from other similar compounds. This unique structural feature may confer specific reactivity and binding properties, making it particularly valuable in certain applications.
特性
IUPAC Name |
3-(5-methylpyridin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-8-16(18-11-13)22-15-9-10-20(12-15)17(21)19-14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCKGVZATXZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2787270.png)


![N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2787276.png)
![Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787278.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2787280.png)

![4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2787284.png)
![ethyl 3-(3-chlorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2787285.png)

![methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2787288.png)

![N'-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2787292.png)
